molecular formula C10H6F6N2O3 B8469758 1-Acetamido-2-nitro-3,5-bis(trifluoromethyl)benzene CAS No. 179062-11-4

1-Acetamido-2-nitro-3,5-bis(trifluoromethyl)benzene

Cat. No. B8469758
M. Wt: 316.16 g/mol
InChI Key: AUZXFSTYNRQRBQ-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

To a solution of 1-acetamido-3,5-bis(trifluoromethyl)benzene (400 mg, 1.37 mmol) in concentrated H2SO4 (3 mL) at 0° C. was added dropwise 70% HNO3 (0.4 mL, Baker). The mixture was stirred at 0° C. for 0.5 h, then at room temperature for 3 h and it was poured into ice water (10 g). The precipitate was collected by filtration, affording 400 mg of crude product which contained two compounds by 1H NMR. It was separated on a column of silica gel, eluted with chloroform, to afford 134 mg of pure 1-acetamido-2-nitro-3,5-bis(trifluoromethyl)benzene as white long needles. mp: 190°-2° C., 1H NMR (CDCl3): δ 2.226 (s, 3H), 7.765 (s, 1H), 7.978 (s, 1H); 8.918 (s, 1H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[C:7]([C:15]([F:18])([F:17])[F:16])[CH:6]=1)(=[O:3])[CH3:2].[N+:19]([O-])([OH:21])=[O:20]>OS(O)(=O)=O>[C:1]([NH:4][C:5]1[CH:6]=[C:7]([C:15]([F:16])([F:17])[F:18])[CH:8]=[C:9]([C:11]([F:13])([F:14])[F:12])[C:10]=1[N+:19]([O-:21])=[O:20])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Name
Quantity
0.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
10 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
affording 400 mg of crude product which
CUSTOM
Type
CUSTOM
Details
It was separated on a column of silica gel
WASH
Type
WASH
Details
eluted with chloroform

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C(=CC(=C1)C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 134 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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